molecular formula C16H15NO2 B7463621 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid

1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B7463621
M. Wt: 253.29 g/mol
InChI Key: OEWVJLPCUWBFIL-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzyl group and carboxylic acid moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

1-benzyl-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWVJLPCUWBFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 55e (80.2 mg, 0.3 mmol), and LiOH.H2O (50.4 mg, 1.2 mmol) in THF/H2O (1.2/1.2 mL) was stirred at room temperature overnight. The resulting mixture was concentrated and diluted with water. The water layer was acidified with 1N aqueous HCl to pH˜4 and extracted with CH2Cl2. The organic solution was dried over Na2SO4 and concentrated to give 55f (60 mg), which was used in the next reaction without further purification. MS m/z (M+H+) 254.1.
Name
compound 55e
Quantity
80.2 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
50.4 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name

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